An In-depth Technical Guide to the Fundamental Properties of Naphthalene-1-ethanol
An In-depth Technical Guide to the Fundamental Properties of Naphthalene-1-ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core fundamental properties of Naphthalene-1-ethanol, focusing on its two primary isomers: 1-(1-Naphthyl)ethanol and 2-(1-Naphthyl)ethanol. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where these compounds are of interest.
Introduction
Naphthalene-1-ethanol and its isomers are aromatic alcohols that serve as important intermediates in organic synthesis and have applications in the pharmaceutical and fragrance industries. Their rigid, aromatic naphthalene core combined with a reactive hydroxyl group makes them versatile building blocks for the synthesis of more complex molecules. Understanding their fundamental properties is crucial for their effective use in research and development. This guide distinguishes between the two primary isomers to provide precise and actionable information.
Chemical and Physical Properties
The chemical and physical properties of 1-(1-Naphthyl)ethanol and 2-(1-Naphthyl)ethanol are summarized in the tables below. These properties are critical for designing synthetic routes, purification procedures, and for understanding the compounds' behavior in various experimental settings.
General Properties
| Property | 1-(1-Naphthyl)ethanol | 2-(1-Naphthyl)ethanol |
| IUPAC Name | 1-(Naphthalen-1-yl)ethan-1-ol[1] | 2-(Naphthalen-1-yl)ethan-1-ol[2] |
| Synonyms | (±)-α-Methyl-1-naphthalenemethanol | 1-(2-Hydroxyethyl)naphthalene, 2-(α-Naphthyl)ethanol[3] |
| CAS Number | 1517-72-2[4] | 773-99-9[3] |
| Molecular Formula | C₁₂H₁₂O[4] | C₁₂H₁₂O[3] |
| Molecular Weight | 172.22 g/mol [4] | 172.22 g/mol |
| Appearance | Solid[4] | Off-White Solid[5] |
Physicochemical Properties
| Property | 1-(1-Naphthyl)ethanol | 2-(1-Naphthyl)ethanol |
| Melting Point | 63-65 °C[4] | 62-65 °C |
| Boiling Point | Not available | 186 °C at 17 mmHg |
| Solubility | Soluble in organic solvents like alcohols, ethers, and aromatic hydrocarbons.[2] | Limited solubility in water, soluble in organic solvents. |
| pKa | Not available | Not available |
Experimental Protocols
Detailed experimental protocols are essential for the accurate determination of the fundamental properties of chemical compounds. Below are generalized methodologies for key experiments.
Determination of Melting Point
The melting point of a solid is a key indicator of its purity.
-
Apparatus: Capillary tubes, thermometer, and a melting point apparatus (e.g., Mel-Temp).
-
Procedure:
-
A small, dry sample of the Naphthalene-1-ethanol isomer is finely powdered.
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The powder is packed into a capillary tube to a height of about 3 mm.
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The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.
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The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
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Caption: Workflow for determining the melting point of a solid organic compound.
Determination of Boiling Point
For liquid compounds or those that can be distilled, the boiling point is a crucial physical constant.
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Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The Naphthalene-1-ethanol isomer (if liquid at room temperature or melted) is placed in the distillation flask with a few boiling chips.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
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The flask is heated gently.
-
The temperature at which the liquid boils and its vapor condenses, resulting in a steady drip of distillate, is recorded as the boiling point.[6] For compounds sensitive to high temperatures, vacuum distillation is employed to lower the boiling point.[7]
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Caption: General workflow for determining the boiling point using distillation.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.[8]
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Materials: Human cancer cell lines (e.g., MCF-7), culture medium, 96-well plates, MTT solution, and a solubilization buffer (e.g., DMSO).[9]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.[9]
-
The cells are treated with various concentrations of the Naphthalene-1-ethanol isomer for a specified period (e.g., 48 or 72 hours).[9]
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MTT solution is added to each well and incubated for 4 hours, during which viable cells convert MTT to formazan crystals.[9]
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The formazan crystals are dissolved in a solubilization buffer.[9]
-
The absorbance is measured using a microplate reader, and the IC₅₀ value is calculated.[9]
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Caption: A simplified workflow of the MTT assay for determining cytotoxicity.
Toxicological Profile
Specific toxicological data for 1-(1-Naphthyl)ethanol and 2-(1-Naphthyl)ethanol are not extensively available in the public domain. However, general toxicological information for naphthalene and its derivatives can provide some insights. Naphthalene itself can cause skin and eye irritation.[2]
A generalized protocol for an acute oral toxicity study in rodents, following OECD guidelines, is described below.
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Test Guideline: OECD Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[10]
-
Species: Typically rats, nulliparous and non-pregnant females.[10]
-
Procedure:
-
Animals are fasted prior to dosing.[11]
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A single oral dose of the test substance is administered by gavage.[11]
-
The starting dose is based on a sighting study.[12]
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Animals are observed for signs of toxicity and mortality over a 14-day period.[4]
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Body weight is recorded weekly.
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At the end of the study, a gross necropsy is performed on all animals.[11]
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Applications in Drug Development and Research
Naphthalene-1-ethanol and its derivatives are valuable precursors in the synthesis of various biologically active molecules.
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Chiral Intermediates: The chiral nature of 1-(1-Naphthyl)ethanol makes it a useful intermediate in asymmetric synthesis, for example, in the production of statins, which are cholesterol-lowering drugs.
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Scaffold for Bioactive Molecules: The naphthalene scaffold is present in numerous approved drugs with a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13] Derivatives of naphthalene-1-ethanol can be synthesized and screened for various biological activities.
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Selective Estrogen Receptor Modulators (SERMs): The naphthalene core is a feature of some SERMs, such as Lasofoxifene.[14] This suggests that derivatives of naphthalene-1-ethanol could be explored for their potential as SERMs.
Caption: Key applications of Naphthalene-1-ethanol in research and development.
Potential Signaling Pathway Involvement
While there is no direct evidence linking Naphthalene-1-ethanol to specific signaling pathways, its structural similarity to other bioactive molecules, such as certain SERMs, suggests potential interactions with cellular signaling cascades. For instance, some naphthalene derivatives have been shown to inhibit the STAT3 signaling pathway, which is often dysregulated in cancer.[15]
The diagram below illustrates a hypothetical signaling pathway that could be modulated by a naphthalene-derived compound, leading to an anti-cancer effect. This is a generalized representation and requires experimental validation for Naphthalene-1-ethanol specifically.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chembk.com [chembk.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. phillysim.org [phillysim.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. researchgate.net [researchgate.net]
- 14. Lasofoxifene - Wikipedia [en.wikipedia.org]
- 15. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
